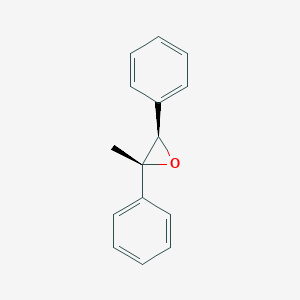
4-Chloro-6-(2-fluorophenyl)-4'-methoxy-6'-methyl-2,2'-bipyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is a complex organic compound that belongs to the bipyrimidine family. This compound is characterized by the presence of chloro, fluoro, methoxy, and methyl substituents on a bipyrimidine scaffold. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction where a chloro-substituted pyrimidine is reacted with a fluoro-substituted phenyl compound under basic conditions. The methoxy and methyl groups are introduced through subsequent alkylation reactions using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize the reaction efficiency and to minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted bipyrimidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of bipyrimidine derivatives with biological targets such as enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine involves its interaction with specific molecular targets in the body. The compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acid synthesis. The exact pathways depend on the specific biological context and the nature of the substituents on the bipyrimidine scaffold.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(4-fluorophenyl)-2-pyrimidimine
- Trifluoromethyl-containing polysubstituted pyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
4-Chloro-6-(2-fluorophenyl)-4’-methoxy-6’-methyl-2,2’-bipyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives. The methoxy and methyl groups further modulate its electronic properties and biological activity, making it a versatile compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
192203-56-8 |
|---|---|
Fórmula molecular |
C16H12ClFN4O |
Peso molecular |
330.74 g/mol |
Nombre IUPAC |
2-[4-chloro-6-(2-fluorophenyl)pyrimidin-2-yl]-4-methoxy-6-methylpyrimidine |
InChI |
InChI=1S/C16H12ClFN4O/c1-9-7-14(23-2)22-15(19-9)16-20-12(8-13(17)21-16)10-5-3-4-6-11(10)18/h3-8H,1-2H3 |
Clave InChI |
YDFLAKCTZYFCBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=NC(=CC(=N2)Cl)C3=CC=CC=C3F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)


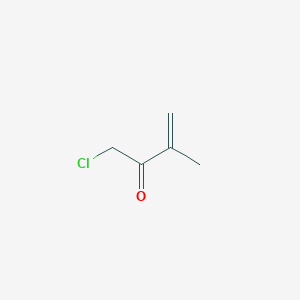
![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

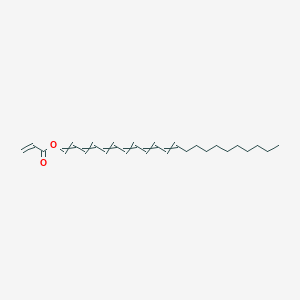
![4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B12561293.png)
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
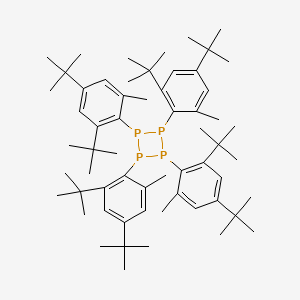
silane](/img/structure/B12561348.png)
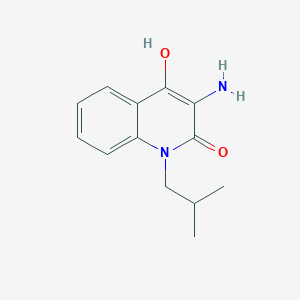
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
